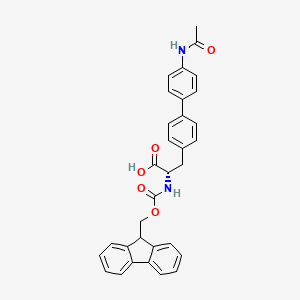
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-acetamidophenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Acetylation: The phenyl ring of the protected phenylalanine is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and acetylation reactions under controlled conditions.
Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The acetamido group can undergo substitution reactions under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(4-acetamidophenyl)-L-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to synthesize peptides that mimic natural proteins or inhibit specific biological targets.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing the peptide to fold into its active conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-phenylalanine: Lacks the acetamido group, making it less versatile for certain applications.
Boc-4-(4-acetamidophenyl)-L-phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which requires different deprotection conditions.
Fmoc-4-(Boc-amino)-D-phenylalanine: Contains a Boc-protected amino group on the phenyl ring, offering different reactivity.
Uniqueness
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the acetamido group. This combination allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and modification.
Eigenschaften
Molekularformel |
C32H28N2O5 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(2S)-3-[4-(4-acetamidophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H28N2O5/c1-20(35)33-24-16-14-23(15-17-24)22-12-10-21(11-13-22)18-30(31(36)37)34-32(38)39-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,29-30H,18-19H2,1H3,(H,33,35)(H,34,38)(H,36,37)/t30-/m0/s1 |
InChI-Schlüssel |
UARXITAFNMTGTO-PMERELPUSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


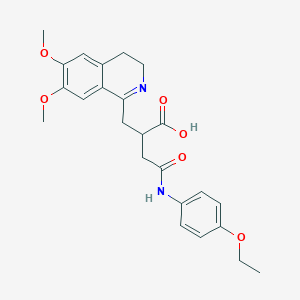
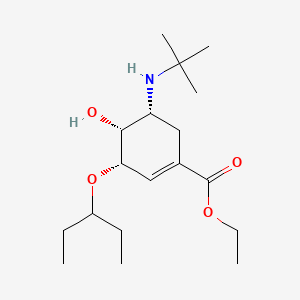
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)
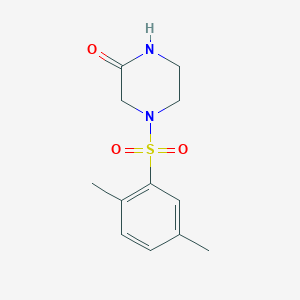
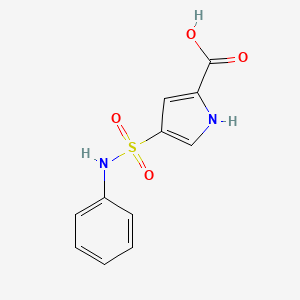
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
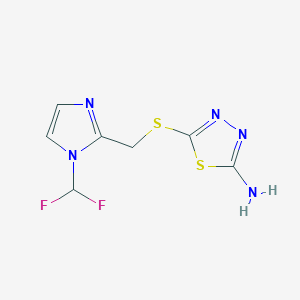
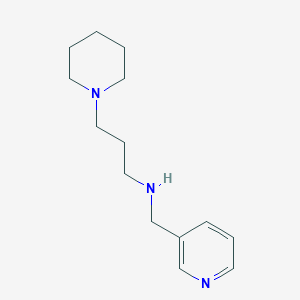
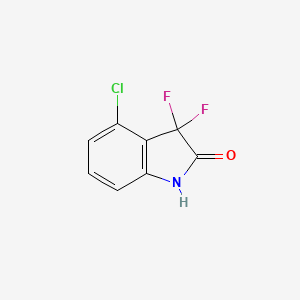

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)


